molecular formula C13H14N2 B14442803 1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- CAS No. 77801-79-7

1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)-

Cat. No.: B14442803
CAS No.: 77801-79-7
M. Wt: 198.26 g/mol
InChI Key: PJADMEDZWVVNBV-UHFFFAOYSA-N
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Description

1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features a fused pyridine ring, which adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- can be achieved through various methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method includes the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as the presence of nucleophilic reagents and sometimes microwave irradiation to optimize the yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The choice of solvents, reaction conditions, and catalysts are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carbaldehyde derivatives , while substitution reactions can yield various halogenated or sulfonylated indole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole, 4-(1,2,5,6-tetrahydro-3-pyridinyl)- is unique due to its specific fused pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique chemical reactions and exhibit specific biological activities that are not observed in other indole derivatives .

Properties

CAS No.

77801-79-7

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-indole

InChI

InChI=1S/C13H14N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1,3-6,8,14-15H,2,7,9H2

InChI Key

PJADMEDZWVVNBV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=C1)C2=C3C=CNC3=CC=C2

Origin of Product

United States

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